

# 4-(Benzyloxy)-3-hydroxybenzoic Acid: Technical Profile & Synthetic Guide

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## Compound of Interest

Compound Name:	4-(Benzyloxy)-3-hydroxybenzoic acid
CAS No.:	38853-28-0
Cat. No.:	B1442503

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CAS: 38853-28-0 Formula: C<sub>14</sub>H<sub>12</sub>O<sub>4</sub> Molecular Weight: 244.24 g/mol [1]

## Executive Summary

**4-(Benzyloxy)-3-hydroxybenzoic acid** is a regioselectively protected derivative of protocatechuic acid (3,4-dihydroxybenzoic acid). It serves as a critical intermediate in medicinal chemistry and solid-phase peptide synthesis (SPPS). Its structural uniqueness lies in the selective protection of the para-hydroxyl group, leaving the meta-hydroxyl free for further functionalization (e.g., glycosylation, alkylation) or intramolecular cyclization. This compound is a key building block for cyclic peptides, EGFR kinase inhibitors, and metabolic conjugate standards.

## Chemical Identity & Physical Properties[2][3]

Property	Data
IUPAC Name	4-(Benzyloxy)-3-hydroxybenzoic acid
Common Synonyms	3-Hydroxy-4-(phenylmethoxy)benzoic acid; Protocatechuic acid 4-benzyl ether
Appearance	White to off-white crystalline solid
Melting Point	190–195 °C (Decomposes) [Note: Varies by purity/solvate]
Solubility	Soluble: DMSO, DMF, Methanol, Ethyl Acetate, aqueous NaOH (as salt) Insoluble: Water, Hexanes
pKa (Predicted)	Carboxyl: ~4.5
SMILES	<chem>OC(=O)C1=CC(O)=C(OCC2=CC=CC=C2)C=C1</chem>

## Synthesis & Production Strategies

The synthesis of CAS 38853-28-0 relies on the regioselective alkylation of protocatechuic acid. The challenge lies in distinguishing between the two phenolic hydroxyl groups.

### The Regioselectivity Logic

Protocatechuic acid possesses two phenolic protons. The 4-OH is more acidic (pKa ~8.6) than the 3-OH (pKa ~10.2) due to the electron-withdrawing effect of the para-carboxyl group. By carefully controlling stoichiometry and base strength, one can selectively benzylate the 4-position.

### Optimized Synthetic Protocol

Based on standard phenolic alkylation principles and patent literature (US7589170).

Reagents:

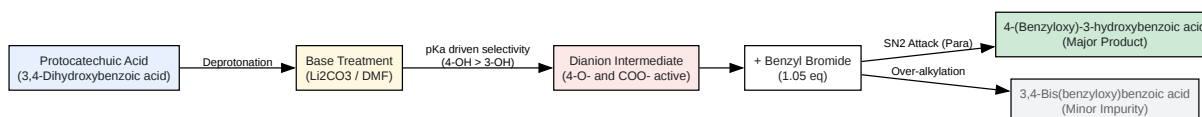
- Substrate: Protocatechuic acid (3,4-dihydroxybenzoic acid)[2][3]

- Alkylating Agent: Benzyl bromide (BnBr) - 1.0 to 1.1 equivalents
- Base: Lithium Carbonate ( $\text{Li}_2\text{CO}_3$ ) or Potassium Bicarbonate ( $\text{KHCO}_3$ )
- Solvent: DMF (N,N-Dimethylformamide)

#### Step-by-Step Procedure:

- Dissolution: Dissolve 10.0 g (65 mmol) of protocatechuic acid in 100 mL of anhydrous DMF under nitrogen atmosphere.
- Base Addition: Add 1.1 equivalents of  $\text{Li}_2\text{CO}_3$ . The weak base favors the deprotonation of the more acidic 4-OH and the carboxylic acid.
- Alkylation: Add 1.05 equivalents of Benzyl Bromide dropwise at  $0^\circ\text{C}$ .
- Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (50% EtOAc/Hexane) or HPLC.
- Work-up (Critical for Purity):
  - Pour the reaction mixture into 500 mL of ice-water.
  - Acidify to pH 2–3 with 1M HCl. The product will precipitate.
  - Filter the white solid.
  - Purification: Recrystallize from Ethanol/Water or wash with cold Dichloromethane to remove any bis-benzylated byproduct.

## Synthesis Pathway Diagram



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Caption: Regioselective synthesis pathway leveraging pKa differences between meta- and para-hydroxyl groups.

## Applications in Drug Discovery & Development

### Solid-Phase Peptide Synthesis (SPPS)

This compound is utilized as a linker or cleavage handle in the synthesis of cyclic peptides.

- **Mechanism:** The carboxylic acid attaches to the resin (solid support). The free 3-hydroxyl group or the benzene ring serves as an anchor for the peptide chain.
- **Safety-Catch Linker:** In some protocols, the 3-hydroxy group facilitates intramolecular cyclization or specific cleavage upon activation, allowing the release of the peptide from the resin only after the desired cyclic structure is formed.

### Kinase Inhibitor Scaffold

The 3-hydroxy-4-benzyloxy motif is a pharmacophore found in several Tyrosine Kinase Inhibitors (TKIs) targeting EGFR (Epidermal Growth Factor Receptor).

- **Modification:** The 3-OH position is often alkylated with solubilizing groups (e.g., morpholine side chains) or cyclized to form quinazoline cores (e.g., Erlotinib/Gefitinib analogs).
- **Role:** The benzyl group at the 4-position provides hydrophobic bulk that fits into the ATP-binding pocket of the kinase enzyme.

### Metabolic Standards

Researchers use this compound to synthesize Glucuronide metabolites (e.g., 4-benzyloxy-3-hydroxybenzoic acid 3-O- $\beta$ -D-glucuronide). These standards are essential for validating bioanalytical assays (LC-MS/MS) during ADME (Absorption, Distribution, Metabolism, Excretion) studies.

### Analytical Characterization

To validate the identity of CAS 38853-28-0, the following spectral signatures are expected:

## Proton NMR ( $^1\text{H-NMR}$ , 300 MHz, $\text{DMSO-d}_6$ )

Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment
12.50	Broad s	1H	–COOH
9.45	s	1H	–OH (3-position)
7.30 – 7.50	m	5H	Benzyl Aromatic Protons
7.45	d	1H	H-2 (Benzoic ring)
7.38	dd	1H	H-6 (Benzoic ring)
7.10	d	1H	H-5 (Benzoic ring)
5.18	s	2H	–OCH <sub>2</sub> – (Benzylic)

## HPLC Method (Purity Check)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5 $\mu\text{m}$ )
- Mobile Phase A: Water + 0.1% Formic Acid
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid
- Gradient: 5% B to 95% B over 20 minutes.
- Detection: UV at 254 nm and 280 nm.
- Retention Time: Expect elution after the parent acid (Protocatechuic acid) but before the bis-benzylated impurity due to intermediate hydrophobicity.

## Safety & Handling

- GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
- Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of dust.
- Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the phenolic group.

- **Stability:** Stable under normal conditions. Avoid strong oxidizing agents and strong bases (unless intended for reaction).

## References

- Preparation of Cyclic Peptides. US Patent 7,589,170 B1.[4] Google Patents. [Link](#)
- Synthesis of Cyclic Peptides. World Intellectual Property Organization, WO/2000/018790. Patentscope. [Link](#)
- Protocatechuic Acid (Compound Summary).PubChem. National Library of Medicine. [Link](#)
- Regioselective Protection of 3,4-Dihydroxybenzaldehyde.MDPI Molecules. (Contextual reference for regioselectivity in catechol systems). [Link](#)

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- 3. [genscript.com](http://genscript.com) [[genscript.com](http://genscript.com)]
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